molecular formula C30H34O3P2 B6306810 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane PAd-DalPhos CAS No. 1902911-38-9

1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane PAd-DalPhos

Cat. No. B6306810
CAS RN: 1902911-38-9
M. Wt: 504.5 g/mol
InChI Key: RTLXHCKHEDGJLB-UHFFFAOYSA-N
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Description

1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane PAd-DalPhos is a useful research compound. Its molecular formula is C30H34O3P2 and its molecular weight is 504.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane PAd-DalPhos is 504.19831894 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane PAd-DalPhos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane PAd-DalPhos including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nickel-Catalyzed Cross-Couplings

PAd-DalPhos has been used in nickel-catalyzed cross-couplings of (hetero)aryl electrophiles with a variety of nucleophiles, including nitrogen, oxygen, and carbon . These reactions have evolved into competitive alternatives to well-established palladium- and copper-based protocols for the synthesis of (hetero)aryl products .

Cross-Coupling of (Hetero)Aryl Chlorides and Phenol-Derived Electrophiles

The use of PAd-DalPhos under thermal conditions offers a broad substrate scope in nickel-catalyzed cross-couplings, especially involving (hetero)aryl chlorides and phenol-derived electrophiles . This makes it a versatile tool in the synthesis of complex organic molecules.

Ligand Design for Homogeneous Metal Catalysts

PAd-DalPhos is an example of ‘ligand design’ informed by knowledge of the associated catalytic mechanism . The capacity of coordinated ligands like PAd-DalPhos to influence the steric and electronic properties of a metal center can be exploited in the rational development of new and useful homogeneous metal catalysts .

Cross-Coupling of Bulky Primary Amines

When combined with a Ni (II) source, PAd-DalPhos forms an air-stable precatalyst for cross-coupling of aryl electrophiles with bulky primary amines . This application is particularly useful in the synthesis of complex amines.

Cross-Coupling of Primary Heteroarylamines and (Hetero)Aryl Chlorides

PAd-DalPhos, when combined with a Ni (II) source, forms an air-stable precatalyst for cross-coupling of primary heteroarylamines and (hetero)aryl chlorides . This is another important application in the synthesis of heterocyclic compounds.

Pd-Catalyzed C-N and C-C Bond Formation

PAd-DalPhos ligands are useful in Pd-catalyzed C-N and C-C bond formation . They allow for Pd-catalyzed ammonia, hydrazine, and acetone cross-coupling with good functional group tolerance .

Mechanism of Action

Target of Action

PAd-DalPhos primarily targets C(sp2)-N coupling . It acts as a pre-catalyst, facilitating the coupling of amides with (hetero)aryl (pseudo)halide .

Mode of Action

The compound interacts with its targets by catalyzing the N-arylation of amides with (hetero)aryl (pseudo)halide . This interaction results in the formation of new bonds, enabling the synthesis of complex molecules.

Biochemical Pathways

PAd-DalPhos affects the biochemical pathways involved in the synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles . This is achieved from hydrazine, o-chloro (hetero)benzophenones, and (hetero)aryl bromides .

Result of Action

The result of PAd-DalPhos’s action is the formation of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles . This synthesis is crucial in various chemical reactions and can lead to the production of a wide range of compounds.

Action Environment

The action of PAd-DalPhos is influenced by environmental factors. It is an air-stable pre-catalyst , which means it can maintain its catalytic activity in the presence of air . This stability is a significant advantage in practical applications, as it allows for more flexible reaction conditions.

properties

IUPAC Name

bis(2-methylphenyl)-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O3P2/c1-21-13-7-9-15-23(21)34(24-16-10-8-14-22(24)2)25-17-11-12-18-26(25)35-29(5)19-27(3)31-28(4,33-29)20-30(35,6)32-27/h7-18H,19-20H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLXHCKHEDGJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3P4C5(CC6(OC(O5)(CC4(O6)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O3P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PAd-DalPhos

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